8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO. It is a derivative of dihydroquinoline and is characterized by the presence of a methoxy group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation and recrystallization processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent dihydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the methoxy group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized as an antioxidant in rubber and plastic manufacturing.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances its reactivity, allowing it to participate in various chemical pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methoxy group, making it less reactive in certain reactions.
8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the methoxy group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
8-methoxy-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCENDXMOILSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2OC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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